N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)-1,2-dihydroacenaphthylene-3-sulfonamide

Description

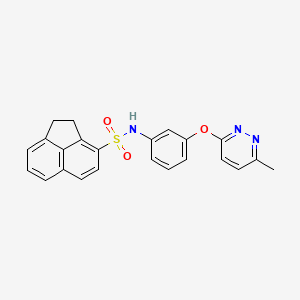

N-(3-((6-Methylpyridazin-3-yl)oxy)phenyl)-1,2-dihydroacenaphthylene-3-sulfonamide is a synthetic sulfonamide derivative featuring a pyridazine-oxyphenyl linker and a rigid dihydroacenaphthylene core. The sulfonamide group (-SO₂NH₂) is a hallmark of bioactive molecules, often associated with enzyme inhibition (e.g., carbonic anhydrase, cyclooxygenase). The dihydroacenaphthylene moiety introduces structural rigidity, which may improve pharmacokinetic stability by reducing metabolic degradation .

Properties

IUPAC Name |

N-[3-(6-methylpyridazin-3-yl)oxyphenyl]-1,2-dihydroacenaphthylene-3-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O3S/c1-15-8-13-22(25-24-15)29-19-7-3-6-18(14-19)26-30(27,28)21-12-10-17-5-2-4-16-9-11-20(21)23(16)17/h2-8,10,12-14,26H,9,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMLOFKXDZDCASQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2=CC=CC(=C2)NS(=O)(=O)C3=C4CCC5=CC=CC(=C54)C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)-1,2-dihydroacenaphthylene-3-sulfonamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its broad range of biological activities. The structural formula can be represented as follows:

This includes:

- Sulfonamide moiety : Contributes to antibacterial properties.

- Pyridazine derivative : May enhance interactions with biological targets.

Sulfonamides typically act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is critical in bacterial folate synthesis. This inhibition leads to the depletion of folate, necessary for nucleic acid synthesis, thus exerting bacteriostatic effects.

Key Mechanisms:

- Inhibition of Enzymatic Activity : By mimicking para-aminobenzoic acid (PABA), sulfonamides interfere with folate synthesis in bacteria.

- Antiproliferative Effects : Some studies suggest that compounds with similar structures may exhibit antiproliferative effects against cancer cell lines through modulation of cell cycle pathways.

Antimicrobial Activity

Research has shown that sulfonamide derivatives possess significant antimicrobial properties. The compound's structure suggests potential efficacy against various bacterial strains, including those resistant to conventional antibiotics.

Anticancer Potential

Recent studies have indicated that sulfonamide-based compounds can inhibit tumor growth in vitro and in vivo. The specific compound under discussion has shown promise in:

- Inhibiting cancer cell proliferation : Particularly in breast and colon cancer models.

- Inducing apoptosis : Mechanisms involving caspase activation have been observed.

Case Studies

- Study on Antimicrobial Efficacy :

- Anticancer Activity Assessment :

Data Tables

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Heterocyclic Core and Functional Groups

Pyridazine vs. Pyrimidine/Pyridine Derivatives

- Target Compound : Contains a 6-methylpyridazin-3-yl group. Pyridazines are less common in pharmaceuticals than pyrimidines but offer unique hydrogen-bonding capabilities due to nitrogen positioning .

- Compounds: Pyrimidine derivatives (e.g., 4-amino-5-((2-methoxyphenyl)amino)-6-(4-substituted)phenylpyrimidin-2(1H)-one) feature nitrogen atoms at positions 1 and 3.

- Compound: A pyridine derivative (6-(2,3-dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine) lacks the dual nitrogen atoms of pyridazines, resulting in weaker polar interactions with targets .

Sulfonamide vs. Sulfonate/Sulfonyl Chloride Derivatives

- Target Compound : The sulfonamide group enhances hydrogen-bonding capacity and is prevalent in FDA-approved drugs (e.g., sulfamethoxazole).

- Compounds : Sulfonate pyridazines (e.g., 6-oxo-1-(4-sulfamoylphenyl)-1,6-dihydropyridazin-3-yl methanesulfonate) replace the sulfonamide’s NH₂ with an ester (-OSO₂R), reducing bioavailability due to increased hydrophilicity .

Substituent Effects on Physicochemical Properties

*Predicted using QikProp (Schrödinger Suite). †Calculated based on molecular formula.

- Rigid Dihydroacenaphthylene : This moiety reduces conformational flexibility, likely improving binding affinity to planar enzymatic pockets compared to flexible benzodioxin () or phthalimide () systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.